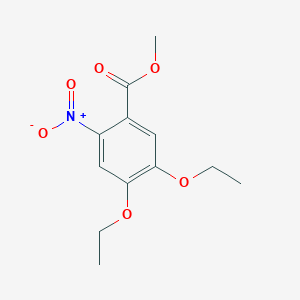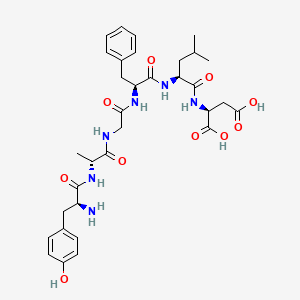
Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester is an organic compound with the molecular formula C12H15NO6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with diethoxy and nitro groups, and the carboxyl group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester typically involves the nitration of 4,5-diethoxybenzoic acid followed by esterification. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The esterification is then performed using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under basic or acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.
Hydrolysis: Sulfuric acid or sodium hydroxide for ester hydrolysis.
Major Products
Reduction: 4,5-diethoxy-2-amino-benzoic acid methyl ester.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Hydrolysis: 4,5-diethoxy-2-nitrobenzoic acid and methanol.
Applications De Recherche Scientifique
Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzoic acid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then interact with molecular targets such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2,4-dimethoxy-: Similar structure but with methoxy groups instead of diethoxy groups.
Benzoic acid, 4-nitro-, methyl ester: Similar structure but without the diethoxy groups.
Methyl 4,5-dihydroxy-2-nitrobenzoate: Similar structure but with hydroxy groups instead of diethoxy groups.
Uniqueness
Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester is unique due to the presence of both diethoxy and nitro groups, which confer distinct chemical properties. The diethoxy groups increase the compound’s lipophilicity, while the nitro group provides a site for further chemical modifications. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H15NO6 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
methyl 4,5-diethoxy-2-nitrobenzoate |
InChI |
InChI=1S/C12H15NO6/c1-4-18-10-6-8(12(14)17-3)9(13(15)16)7-11(10)19-5-2/h6-7H,4-5H2,1-3H3 |
Clé InChI |
OHBKNJJAHBJLAA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-](/img/structure/B12328277.png)
![Benzyl 3-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B12328284.png)

![(5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide](/img/structure/B12328302.png)
acetic acid](/img/structure/B12328311.png)

![3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid](/img/structure/B12328321.png)
![4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine](/img/structure/B12328322.png)

![3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B12328332.png)

![6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo-](/img/structure/B12328338.png)

![L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-](/img/structure/B12328356.png)
